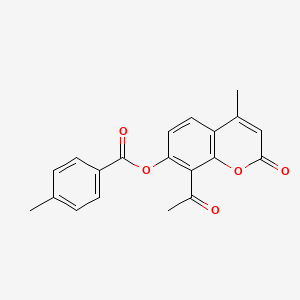
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of an acetyl group, a methyl group, and a chlorobenzoate moiety attached to the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature for about one hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-2-one core.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzoate moiety.
Major Products Formed:
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Coumarin derivatives, including this compound, have been studied for their potential biological activities such as anti-inflammatory, antibacterial, and anticancer properties .
Medicine: Research has shown that coumarin derivatives can act as anticoagulants, antioxidants, and enzyme inhibitors.
Industry: In the material science field, coumarin derivatives are used in the development of fluorescent dyes and sensors. This compound’s unique structure makes it suitable for such applications .
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is primarily related to its ability to interact with various biological targets. The chromen-2-one core structure can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The acetyl and chlorobenzoate groups can enhance the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Comparison: While these compounds share a similar chromen-2-one core structure, the substituents on the benzoate moiety differFor example, the presence of methoxy groups in some derivatives can enhance their antioxidant properties, while the chlorine atom in 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate may contribute to its antibacterial activity .
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO5/c1-10-9-16(22)25-18-14(10)7-8-15(17(18)11(2)21)24-19(23)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPWSYJEDVMFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-Chloro-2,5-dihydro-2,5-dioxo-1-(phenylmethyl)-1H-pyrrol-3-yl]amino]benzoic acid](/img/structure/B7738622.png)
![methyl N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B7738624.png)



![(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE](/img/structure/B7738664.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid](/img/structure/B7738671.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7738686.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B7738707.png)
![propan-2-yl 4-{[(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7738714.png)
